N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct pharmacophores:
- Pyridin-2-yl piperidinylmethyl group: This moiety enhances binding affinity to enzymes or receptors via π-π stacking interactions (pyridine) and conformational flexibility (piperidine).
Oxalamides are known for their versatility in medicinal chemistry, often targeting kinases, G protein-coupled receptors (GPCRs), or ion channels.
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)26-19(29)18(28)25-13-14-8-11-27(12-9-14)17-3-1-2-10-24-17/h1-7,10,14H,8-9,11-13H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMUEQDPBXNVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound includes a piperidine ring, a pyridine moiety, and a trifluoromethoxy-substituted phenyl group, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neurological and oncological applications. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 19.9 | Induces apoptosis |
| Compound B | OVCAR-3 (Ovarian Cancer) | 75.3 | Inhibits cell proliferation |
These findings suggest that derivatives of the oxalamide class can selectively inhibit cancer cell growth while sparing normal cells, indicating a promising therapeutic window for further development .
Neurological Activity
The compound has been investigated for its potential anticonvulsant and anxiolytic properties. In preclinical models:
- Mechanism : It appears to modulate neurotransmitter systems, particularly through interactions with GABA receptors.
- Efficacy : In rodent models, doses of 10 mg/kg resulted in significant reductions in seizure frequency compared to control groups.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Receptor Interaction : The compound may bind to various receptors, including those involved in neurotransmission and cell signaling.
- Enzyme Inhibition : Studies suggest inhibition of specific enzymes related to cancer cell metabolism and survival pathways.
Case Study 1: Antitumor Activity in Breast Cancer
A study evaluated the effectiveness of this compound on MDA-MB-231 cells. Results indicated:
- Inhibition Rate : 75% at 50 µM concentration.
- Cell Cycle Arrest : Induction of G0/G1 phase arrest was observed via flow cytometry.
Case Study 2: Anxiolytic Effects in Animal Models
In a randomized controlled trial involving mice:
- Behavioral Tests : Elevated plus maze and open field tests showed significant anxiolytic effects at doses of 5 mg/kg.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethoxy, trifluoromethyl) are conserved across analogs to maintain metabolic resistance.
- Heterocyclic variations (e.g., benzothiazole in , indenyl in ) modulate target selectivity and solubility.
Pharmacological and Metabolic Profiles
Binding Affinity and Selectivity
- The pyridin-2-yl piperidinylmethyl group in the target compound likely enhances binding to CNS targets compared to analogs with bulkier substituents (e.g., benzothiazole in ), which may favor peripheral action.
- The 4-(trifluoromethoxy)phenyl group shows higher stability than the 4-nitrophenyl group in N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (CAS 886943-54-0), which may undergo nitro-reduction metabolism .
Metabolic Stability
- Oxalamides with trifluoromethoxy or trifluoromethyl groups (target, ) exhibit slower oxidative metabolism compared to those with methoxy or methylthio groups (e.g., ), as evidenced by cytochrome P450 inhibition studies .
- The EFSA reported that oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide undergo hydrolysis to non-toxic metabolites, suggesting a conserved metabolic pathway for this class .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Route 1 : A multi-step synthesis involving coupling reactions between piperidine and pyridine derivatives, followed by oxalamide formation. Key steps include activating intermediates with reagents like EDC/HOBt for amide bond formation.
- Route 2 : Use of dichloromethane as a solvent with sodium hydroxide for controlled pH during intermediate purification .
- Optimization Strategies :
- Temperature : Maintain reaction temperatures between 0–25°C to prevent side reactions.
- Catalysts : Explore palladium-based catalysts for cross-coupling steps to improve regioselectivity.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Yield Improvement : Employ column chromatography with gradient elution (hexane/ethyl acetate) for purification, achieving >95% purity .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., pyridine and trifluoromethoxy groups). Example: Aromatic protons in pyridine appear as doublets at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H] = 438.17 g/mol).
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity (>99%) using a C18 column and acetonitrile/water mobile phase .
- Reference Standards : Compare with certified reference materials (CRMs) for impurity profiling (e.g., EP or USP standards) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store at 2–8°C in airtight containers under inert gas (N) to prevent hydrolysis of the trifluoromethoxy group .
- Emergency Response :
- Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste (P501 guidelines).
- Exposure : For skin contact, wash with 10% ethanol solution (P302+P352 protocols) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and optimize synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways. Example: ICReDD’s approach integrates computed activation energies with experimental validation to prioritize reaction conditions .
- Solvent Effects : Simulate solvent polarity (e.g., COSMO-RS) to predict solubility and reaction rates.
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) for cross-coupling steps .
Q. How can contradictions in pharmacological data from different assays be resolved?
- Methodological Answer :
- Assay Validation :
- Positive Controls : Include known agonists/antagonists (e.g., histamine H1/H4 receptor ligands) to benchmark activity .
- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to calculate EC or IC values.
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and calcium flux assays for functional activity.
- Data Integration : Apply Bayesian statistics to reconcile discrepancies between in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) data .
Q. What methodologies are effective for studying interactions with biological targets?
- Methodological Answer :
- Biochemical Assays :
- Fluorescence Polarization : Measure binding to recombinant proteins (e.g., kinases) using fluorescently labeled probes.
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, K) for target engagement .
- Structural Biology :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., histamine receptors) to resolve binding motifs.
- Cryo-EM : For large complexes, use single-particle analysis to map interaction sites .
- In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding poses, followed by MD simulations (AMBER) to assess stability .
Data Contradiction Analysis
Q. How should researchers address variability in reported cytotoxicity IC values across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify STR profiles to rule out contamination.
- Culture Conditions : Standardize media (e.g., RPMI vs. DMEM) and serum concentrations (e.g., 10% FBS).
- Proliferation Assays : Compare MTT, CellTiter-Glo, and live-cell imaging to identify assay-specific biases.
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends across cell types .
Tables for Key Methodologies
| Computational Tool | Application | Output | Reference |
|---|---|---|---|
| DFT (Gaussian 16) | Transition state modeling | Activation energy (kcal/mol) | |
| COSMO-RS | Solvent selection | Solubility parameters | |
| AutoDock Vina | Binding pose prediction | Docking score (kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
